Aniline, 4-bromo-N-(4-pyridylmethylene)-

CAS No.:

Cat. No.: VC16103027

Molecular Formula: C12H9BrN2

Molecular Weight: 261.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H9BrN2 |

|---|---|

| Molecular Weight | 261.12 g/mol |

| IUPAC Name | N-(4-bromophenyl)-1-pyridin-4-ylmethanimine |

| Standard InChI | InChI=1S/C12H9BrN2/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-9H |

| Standard InChI Key | QKQIZDZKMNKOAI-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1N=CC2=CC=NC=C2)Br |

Introduction

Chemical Identity and Synthesis

Molecular Structure and Nomenclature

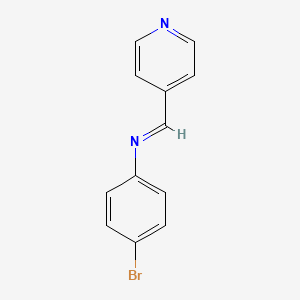

The compound, systematically named 4-bromo-N-[(E)-pyridin-4-ylmethylene]aniline, is a bidentate Schiff base with the formula C₁₂H₉BrN₂ . Its structure features a 4-bromophenyl group linked via an imine (–CH=N–) bridge to a pyridyl moiety (Figure 1).

Synthesis Methodology

The synthesis involves refluxing equimolar amounts of 4-bromoaniline and pyridine-4-carbaldehyde in ethanol for 6 hours . The reaction proceeds via nucleophilic addition-elimination, yielding the Schiff base in 73% after recrystallization . Eco-friendly solvents like 2-methyltetrahydrofuran (2-MeTHF) are increasingly used to reduce environmental impact .

Reaction Scheme:

Structural and Crystallographic Analysis

Crystallographic Data

Single-crystal X-ray diffraction reveals a monoclinic lattice (P2₁/c) with unit cell parameters:

Key Structural Features:

-

Planar Geometry: The benzene and pyridine rings are nearly coplanar (dihedral angle = 19.2°) .

-

Intermolecular Interactions: C–H···Br hydrogen bonds (3.601 Å) and Br···Br contacts (3.5115 Å) stabilize the crystal lattice .

Table 1: Selected Bond Lengths and Angles

| Parameter | Value (Å or °) |

|---|---|

| C6–N2 (imine) | 1.281(4) |

| N1–C5 (pyridyl) | 1.341(4) |

| Dihedral Angle | 19.2° |

| Br···Cg (π-stacking) | 3.601(2) |

Coordination Chemistry and Catalytic Applications

Metal Complex Formation

The ligand coordinates transition metals (e.g., Ru²⁺) via pyridyl and imine nitrogen atoms. A notable example is trans-bis{4-bromo-N-(pyridin-2-ylmethylene)aniline}dichloridoruthenium(II) ([RuCl₂(C₁₂H₉BrN₂)₂]) .

Coordination Geometry:

-

Octahedral: Ru²⁺ is chelated by two ligands in the equatorial plane and two chloride ligands axially .

Catalytic Activity

Ru(II) complexes facilitate Heck cross-coupling reactions, achieving 100% conversion in C–C bond formation . The ligand’s electron-withdrawing bromine group enhances oxidative catalysis .

Physicochemical Properties

Spectroscopic Data

Thermal Stability

The compound decomposes at 220°C (TGA), with a melting point of 69°C .

Emerging Applications

Materials Science

-

Nonlinear Optics (NLO): The planar conjugated system enables second-harmonic generation (SHG) efficiency .

-

Dielectric Materials: Low dielectric loss () makes it suitable for electronic displays .

Biomedical Research

Mannich adducts derived from this compound show antimicrobial activity against S. aureus (MIC = 12.5 µg/mL) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume